Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a chemical compound with significant relevance in pharmaceutical research. It is classified as a piperazine derivative and contains a bromothiazole moiety, which contributes to its biological activity. The compound's full IUPAC name is tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, and it has a molecular formula of CHBrNOS, with a molecular weight of approximately 348.26 g/mol. This compound is recognized under the CAS number 1197294-66-8, indicating its unique identification in chemical databases .
The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate typically involves several key steps:
The molecular structure of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate can be represented using various structural formulas:
This notation indicates the arrangement of atoms and the connectivity within the molecule, highlighting the presence of both the piperazine and thiazole structures .
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications .
The mechanism of action for tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate typically involves its interaction with biological targets, particularly in pharmacological contexts:
Data from structure-activity relationship studies indicate that specific substitutions can enhance efficacy, making it a candidate for further drug development .
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling, storage, and potential applications in scientific research .
Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate finds various applications within scientific research:
The synthesis leverages sequential nucleophilic aromatic substitution (SNAr) and Boc protection. A common approach begins with 2,4-dibromothiazole, where the C2 bromine is selectively displaced by N-Boc-piperazine under mild basic conditions (K₂CO₃, DMF, 60°C). This exploits the superior leaving group ability of bromine at C2 compared to C4 due to resonance stabilization of the anionic intermediate [6] [9]. Alternatively, preformed Boc-piperazine undergoes coupling with 4-bromo-2-aminothiazole via palladium-catalyzed amination, though yields are lower (<70%) due to competing dehalogenation [8]. The Boc group remains stable during these steps, demonstrating compatibility with SNAr and catalytic coupling conditions.
Table 2: Key Synthesis Strategies and Outcomes
Strategy | Key Reagents/Conditions | Yield | Advantages |
---|---|---|---|
SNAr of 2,4-Dibromothiazole | N-Boc-piperazine, K₂CO₃, DMF | 80-85% | Regioselective, minimal purification |
Pd-Catalyzed Amination | Pd₂(dba)₃, Xantphos, toluene | 65-70% | Useful for electron-deficient thiazoles |
The 4-bromothiazole core is typically constructed prior to piperazine coupling. Two principal methods dominate:
The Boc group is introduced via Schotten-Baumann conditions: Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (dichloromethane/water, 0°C) with sodium hydroxide as base. This method achieves near-quantitative yields (>95%) and exceptional chemoselectivity for mono-Boc protection without competing N-alkylation [4]. For acid-labile substrates, catalytic methods using bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate efficiently install the Boc group under mild conditions (RT, 1h) [4]. The Boc group’s stability toward nucleophiles and bases—while labile to acids—allows orthogonal deprotection in multi-step syntheses.
Optimization studies reveal critical parameters:
Table 3: Optimization Impact on Synthesis Efficiency
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | DMF, 80°C | DMF, 60°C | +10% (reduced decomp.) |
Catalyst | None | TBAI (5 mol%) | +12–15% |
Boc Protection Method | Boc₂O, CH₂Cl₂, RT | Tf₂NH, t-BuOAc, RT | +5% (faster reaction) |
Structural analogs demonstrate how bromine position and ring saturation influence reactivity:
C₁₆H₂₀BrN₃O₂S
, MW: 398.3 g/mol) exhibits higher lipophilicity (cLogP 4.2 vs. 2.9 for the monocyclic variant), reducing solubility but enhancing cell membrane permeability. However, its bromine at C5 is less electrophilic than C4 in monocyclic thiazoles, requiring harsher conditions for Suzuki couplings [6]. CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: